REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[OH2:6].O.O.O.[N+]([O-])([O-])=O.[Tl+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Br:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:31])=[CH:26][CH:25]=1>C(Cl)Cl.COCCOC>[Br:23][C:24]1[CH:25]=[CH:26][C:27]([C:30]([C:32]([C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)=[O:6])=[O:31])=[CH:28][CH:29]=1 |f:2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
O.O.O.[N+](=O)([O-])[O-].[Tl+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
68.75 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The resulting bilayer is decanted off the precipitated Tl(I) salts
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with water, saturated aqueous NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization of the resulting solid from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |